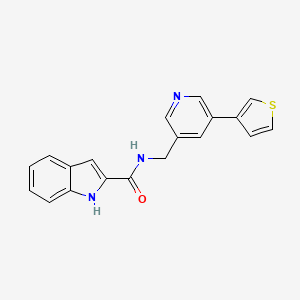

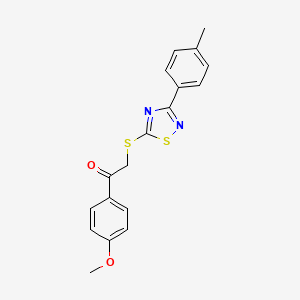

![molecular formula C12H14N2O3S B2838968 3-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid CAS No. 942843-60-9](/img/structure/B2838968.png)

3-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are a class of compounds that contain a pyrimidine ring fused to a thiophene ring . They have been studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of “this compound” would likely include a thieno[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a pyrimidine ring fused to a thiophene ring . The compound would also have a propanoic acid group attached to the 3-position of the thieno[2,3-d]pyrimidine core .Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on the specific conditions and reagents used. Thieno[2,3-d]pyrimidines can undergo various reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, thieno[2,3-d]pyrimidin-4(3H)one, a related compound, has a melting point of 262-265°C, a predicted boiling point of 391.1±15.0 °C, and a predicted density of 1.63±0.1 g/cm3 .Scientific Research Applications

Synthesis and Reactivity

New Synthetic Approaches : Thieno[2,3-d]pyrimidine derivatives, through various synthetic routes, have been explored for their potential as versatile synthons in chemical research. For instance, novel synthetic pathways have been developed to create thieno[2,3-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine derivatives, highlighting their utility in synthesizing complex organic structures (El-Meligie et al., 2020).

Quantum Chemical Studies : Quantum chemical calculations have been employed to understand the electronic structure, reactivity, and mechanism of ipso-substitution reactions involving thieno[2,3-d]pyrimidin-4-ones, providing insights into their chemical behavior and potential for further modification (Mamarahmonov et al., 2014).

Biological Applications

Antagonists for Medical Conditions : Certain thieno[2,3-d]pyrimidin derivatives have been identified as potent antagonists of specific receptors, indicating their potential for therapeutic applications in diseases like osteoporosis (Coleman et al., 2004).

Inhibitors of Human Protein Kinase CK2 : Substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids have shown significant inhibitory activity against human protein kinase CK2, a target for cancer therapy. This highlights their potential as lead compounds for the development of new anticancer drugs (Golub et al., 2011).

Antimicrobial Activity : Thieno[2,3-d]pyrimidine derivatives have also been explored for their antimicrobial properties, indicating their potential as novel agents in combating bacterial and fungal infections (Hossan et al., 2012).

Mechanism of Action

Target of Action

The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are responsible for causing tuberculosis, a serious infectious disease.

Biochemical Pathways

The compound affects the biochemical pathways related to DNA replication and repair in Mycobacteria . The disruption of these pathways leads to the inhibition of bacterial growth and proliferation .

Pharmacokinetics

Given its antimycobacterial activity, it’s likely that the compound has good bioavailability and can reach the site of infection effectively .

Result of Action

The result of the compound’s action is the significant inhibition of Mycobacterial growth . This leads to a decrease in the number of bacteria, thereby helping to control and potentially eliminate the infection .

Properties

IUPAC Name |

3-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-6-7(2)18-11-10(6)12(17)14(8(3)13-11)5-4-9(15)16/h4-5H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXCZEADZRBEJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C(=N2)C)CCC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

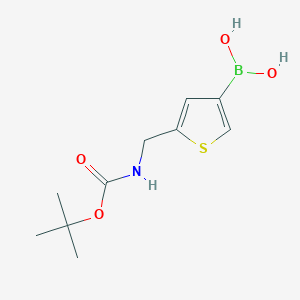

![N-(benzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2838885.png)

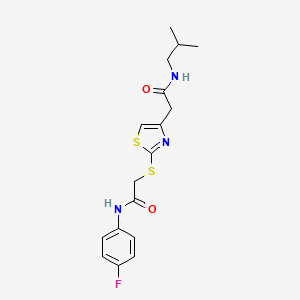

![N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]isoleucine](/img/structure/B2838886.png)

![N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/no-structure.png)

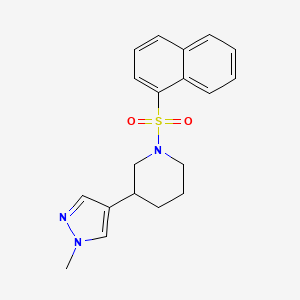

![N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2838895.png)

![2-amino-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2838900.png)

![2-[(Piperidine-1-sulfonyl)amino]ethan-1-ol](/img/structure/B2838902.png)